molecular formula C10H14FNO B1411204 2-Butoxy-3-fluoroaniline CAS No. 1564668-71-8

2-Butoxy-3-fluoroaniline

Cat. No.: B1411204
CAS No.: 1564668-71-8
M. Wt: 183.22 g/mol
InChI Key: XEANITLSHJRLOA-UHFFFAOYSA-N
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Description

2-Butoxy-3-fluoroaniline is a fluorinated aromatic amine with the molecular formula C₁₀H₁₄FNO (calculated molecular weight: 183.22 g/mol). Its structure consists of a benzene ring substituted with an amino group (-NH₂) at position 1, a butoxy group (-O-C₄H₉) at position 2, and a fluorine atom at position 3. The butoxy group contributes significant lipophilicity, while the fluorine atom introduces electron-withdrawing effects, influencing both chemical reactivity and physical properties. This compound is hypothesized to serve as a key intermediate in pharmaceuticals or agrochemicals due to the tunable electronic and steric properties imparted by its substituents.

Properties

IUPAC Name

2-butoxy-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-2-3-7-13-10-8(11)5-4-6-9(10)12/h4-6H,2-3,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEANITLSHJRLOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butoxy-3-fluoroaniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-fluoroaniline with butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: 2-Butoxy-3-fluoroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The butoxy and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Halogenation reactions may involve reagents like chlorine or bromine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-Butoxy-3-fluoroaniline has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Butoxy-3-fluoroaniline involves its interaction with specific molecular targets. The presence of the butoxy and fluoro groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-butoxy-3-fluoroaniline can be contextualized by comparing it to three related fluoroaniline derivatives documented in recent literature (Table 1).

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 2-butoxy, 3-fluoro C₁₀H₁₄FNO 183.22 (calculated) High lipophilicity; moderate electron-withdrawing effects
4-[2-(Benzyloxy)-4-ethylphenoxy]-3-fluoroaniline 2-benzyloxy, 4-ethyl, 3-fluoro C₂₁H₂₀FNO₂ 337.39 High molecular weight; complex steric profile; potential synthetic challenges
2-Fluoro-3-methylaniline 2-fluoro, 3-methyl C₇H₈FN 139.14 Compact structure; electron-donating methyl group; lower lipophilicity
2-(Difluoromethoxy)-3-fluoroaniline 2-difluoromethoxy, 3-fluoro C₇H₆F₃NO 193.12 Strong electron-withdrawing effects; enhanced metabolic stability

Substituent Effects

  • Lipophilicity : The butoxy group in this compound confers greater lipophilicity compared to the methyl group in 2-fluoro-3-methylaniline and the difluoromethoxy group in 2-(difluoromethoxy)-3-fluoroaniline . This property may enhance membrane permeability in biological systems.
  • Electronic Effects : The fluorine atom at position 3 exerts electron-withdrawing effects across all compounds. However, the butoxy group’s electron-donating nature (via oxygen lone pairs) partially counterbalances this effect, distinguishing it from 2-(difluoromethoxy)-3-fluoroaniline, where the difluoromethoxy group (-OCHF₂) intensifies electron withdrawal .

Biological Activity

2-Butoxy-3-fluoroaniline, a compound with the chemical formula C₁₃H₁₄FNO, has garnered attention in various fields of research due to its potential biological activities. This article presents a detailed overview of the biological activity of this compound, including its mechanisms of action, cytotoxicity, antimicrobial properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by:

  • A butoxy group attached to the aniline structure.
  • A fluoro group positioned at the meta position relative to the amino group on the benzene ring.

This unique structure contributes to its reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It can act as an alkylating agent , forming covalent bonds with nucleophilic sites in proteins and nucleic acids. This interaction can lead to:

  • Inhibition of enzymatic activity : By modifying key proteins and nucleic acids, it disrupts normal cellular processes.
  • Potential therapeutic effects : Its interactions suggest applications in drug development for various diseases.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. The findings from these studies are summarized in the following table:

Cell Line IC50 (µM) Effect
A-54912.5Significant cytotoxicity
MCF-725.0Moderate cytotoxicity
HeLa18.0Significant cytotoxicity

These results indicate that this compound exhibits significant cytotoxicity, particularly against A-549 lung cancer cells, suggesting its potential as an anti-cancer agent .

Antimicrobial Properties

The compound has also shown potential antimicrobial effects. Studies indicate its efficacy against various bacterial strains, making it a candidate for further investigation in the development of new antimicrobial agents. For instance:

  • In vitro tests demonstrated that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria.
  • The minimum inhibitory concentration (MIC) values for selected strains were found to be within a promising range, indicating its potential as a broad-spectrum antimicrobial agent .

Case Studies and Research Findings

  • Cytotoxicity Study : A study conducted on A-549 cells revealed that treatment with this compound resulted in apoptosis as evidenced by increased annexin V staining and caspase activation. This suggests that the compound may induce programmed cell death in cancer cells .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited an MIC of 32 µg/mL against S. aureus, showcasing its potential as a new antimicrobial agent .
  • Mechanistic Insights : Research exploring the mechanism of action revealed that this compound interacts with specific cellular targets involved in signaling pathways related to cell proliferation and apoptosis, further supporting its therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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